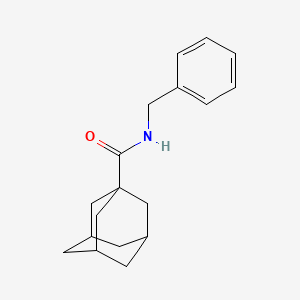

N-benzyladamantane-1-carboxamide

Description

N-Benzyladamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide functional group at the 1-position of the adamantane core, with a benzyl group attached to the amide nitrogen. The adamantane scaffold is renowned for its high lipophilicity, metabolic stability, and rigid bicyclic structure, which enhances binding affinity to hydrophobic targets .

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-benzyladamantane-1-carboxamide |

InChI |

InChI=1S/C18H23NO/c20-17(19-12-13-4-2-1-3-5-13)18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20) |

InChI Key |

AEGPPEKTVKFZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-benzyladamantane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article reviews its synthesis, mechanisms of action, and biological activity, highlighting relevant case studies and research findings.

Chemical Structure and Properties

N-benzyladamantane-1-carboxamide features a unique adamantane core, which is known for its stability and ability to interact with various biological targets. The benzyl group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity.

The mechanism of action of N-benzyladamantane-1-carboxamide involves interactions with specific enzymes and receptors. Its structure allows for versatile interactions with biological molecules, potentially modulating pathways involved in neurodegeneration and cancer progression. Research suggests that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in Alzheimer's disease pathology .

Neuropharmacological Effects

Recent studies have indicated that N-benzyladamantane-1-carboxamide may exhibit inhibitory effects on AChE, an enzyme that breaks down acetylcholine in the brain. Inhibitors of AChE can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease. For instance, related compounds have shown IC50 values (the concentration required to inhibit 50% of the enzyme activity) ranging from 0.056 to 2.57 μM against AChE .

Anticancer Activity

In addition to neuropharmacological applications, N-benzyladamantane-1-carboxamide has potential anticancer properties. Studies on related carboxamide derivatives have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, certain benzamide derivatives exhibited significant growth inhibition against breast cancer cell lines (BT474 and SKBR-3) by targeting specific signaling pathways such as ErbB-2 and ERK1 MAP kinase .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Target Enzyme/Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| N-benzyladamantane-1-carboxamide | AChE | TBD | Potential inhibitor; further studies needed |

| Coumarin derivatives | Breast cancer (BT474) | 4 µg/mL | Specific inhibition without cytotoxicity to normal cells |

| Benzamide derivatives | AChE | 0.056 - 2.57 | Strong inhibition; potential for Alzheimer's treatment |

| Dual inhibitors | AChE & BACE1 | 0.08 - 9.01 | Effective against both enzymes |

Comparison with Similar Compounds

Key Observations:

- Functional Group Impact : Replacing the carboxamide (target compound) with an ester (ethyladamantane-1-carboxylate) reduces polarity, lowering solubility in aqueous media but increasing lipid membrane permeability .

- Substituent Effects : The dimethylphenyl and dimethyladamantane groups in the analog from significantly elevate lipophilicity (LogP ~5.0–5.6), which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .

Physicochemical and Pharmacokinetic Properties

- Solubility : The benzyl group in N-benzyladamantane-1-carboxamide introduces moderate lipophilicity, balancing membrane permeability and solubility better than the highly lipophilic dimethyl-substituted analog .

- Metabolic Stability : Adamantane carboxamides generally exhibit superior metabolic stability compared to esters due to resistance to esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.